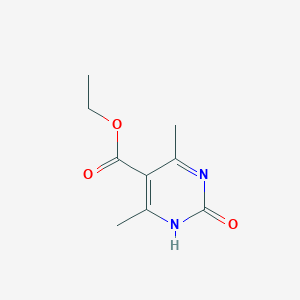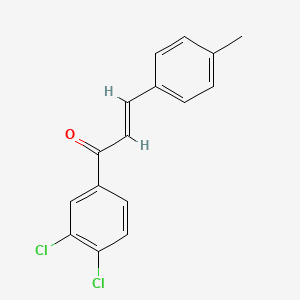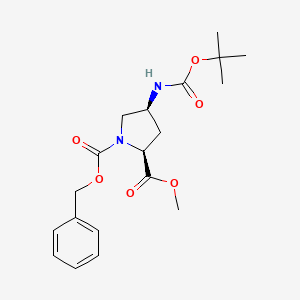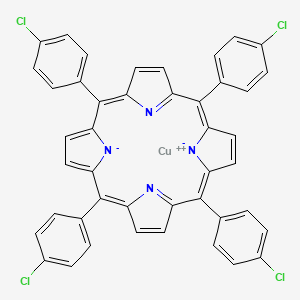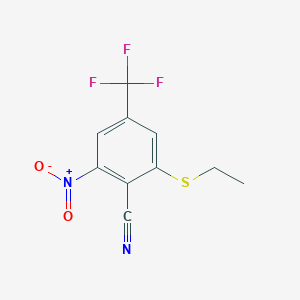
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
描述
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known as DCP, is a chemical compound with the molecular formula C15H10Cl2O. It belongs to the family of chalcones, which are known for their diverse biological activities. DCP has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to activate the p38 MAPK pathway, which plays a role in apoptosis and cell cycle arrest. In inflammation, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines and enzymes. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to activate the Nrf2 pathway, which plays a role in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to possess various biochemical and physiological effects. In cancer, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to induce apoptosis and cell cycle arrest in cancer cells. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to inhibit the invasion and metastasis of cancer cells. In inflammation, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the production of inflammatory cytokines and enzymes. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to reduce oxidative stress and inflammation. In diabetes, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to improve insulin sensitivity and glucose metabolism. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to reduce lipid accumulation and improve liver function. In neurological disorders, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to reduce oxidative stress and inflammation. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has also been shown to improve cognitive function and reduce neuronal damage.
实验室实验的优点和局限性
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is also stable under normal laboratory conditions. One limitation is that (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is insoluble in water, which can make it difficult to administer to cells or animals. (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is also relatively unstable in the presence of light and air, which can affect its potency. Another limitation is that (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one. One direction is to further elucidate the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in different diseases. Another direction is to investigate the pharmacokinetics and toxicity of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in animal models. Further studies are also needed to determine the optimal dosage and administration of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one for different diseases. In addition, the potential synergistic effects of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one with other drugs or natural compounds should be explored. Finally, clinical trials are needed to determine the safety and efficacy of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in humans.
科学研究应用
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurological disorders. In cancer, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many chronic diseases, and (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. In diabetes, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to improve insulin sensitivity and glucose metabolism by activating the AMPK pathway. In neurological disorders, (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation.
属性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHJVZRPJLRZIR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




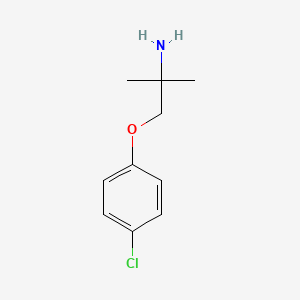
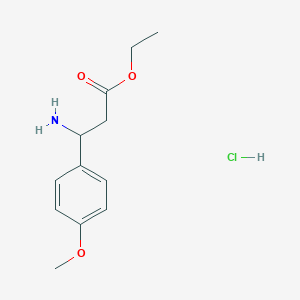
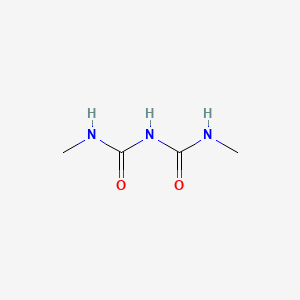
![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
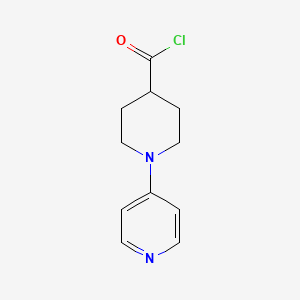
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
